1-[(1-ETHYL-5-METHYLPYRAZOL-4-YL)METHYL]PIPERIDINE-4-CARBOXYLIC ACID DIHYDROCHLORIDE
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Overview
Description
1-[(1-ETHYL-5-METHYLPYRAZOL-4-YL)METHYL]PIPERIDINE-4-CARBOXYLIC ACID DIHYDROCHLORIDE is a chemical compound that belongs to the class of piperidine derivatives. This compound is known for its unique structure, which includes a pyrazole ring and a piperidine ring, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-ETHYL-5-METHYLPYRAZOL-4-YL)METHYL]PIPERIDINE-4-CARBOXYLIC ACID DIHYDROCHLORIDE typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole with piperidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the dihydrochloride salt form of the compound .
Chemical Reactions Analysis
Types of Reactions
1-[(1-ETHYL-5-METHYLPYRAZOL-4-YL)METHYL]PIPERIDINE-4-CARBOXYLIC ACID DIHYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .
Scientific Research Applications
1-[(1-ETHYL-5-METHYLPYRAZOL-4-YL)METHYL]PIPERIDINE-4-CARBOXYLIC ACID DIHYDROCHLORIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-[(1-ETHYL-5-METHYLPYRAZOL-4-YL)METHYL]PIPERIDINE-4-CARBOXYLIC ACID DIHYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazine: A similar compound with a piperazine ring instead of a piperidine ring.
1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride: Another related compound with an amine group instead of a carboxylic acid group.
Uniqueness
1-[(1-ETHYL-5-METHYLPYRAZOL-4-YL)METHYL]PIPERIDINE-4-CARBOXYLIC ACID DIHYDROCHLORIDE is unique due to its specific combination of a pyrazole ring and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperidine-4-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2.2ClH/c1-3-16-10(2)12(8-14-16)9-15-6-4-11(5-7-15)13(17)18;;/h8,11H,3-7,9H2,1-2H3,(H,17,18);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPSERYFNLCECS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN2CCC(CC2)C(=O)O)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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